molecular formula C12H20ClN5 B5857074 2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine

2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine

Cat. No.: B5857074
M. Wt: 269.77 g/mol
InChI Key: IRCFOWLTCIRCBA-UHFFFAOYSA-N
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Description

2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Agriculture: Used as a herbicide to control weed growth by inhibiting photosynthesis.

    Pharmaceuticals: Potential use in drug development due to its unique chemical structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the photosystem II in plants, which is crucial for the photosynthesis process. This inhibition disrupts the electron transport chain, leading to the cessation of ATP production and ultimately causing plant death. The molecular targets include the D1 protein of the photosystem II complex.

Comparison with Similar Compounds

    Atrazine: Another triazine herbicide with a similar mechanism of action.

    Simazine: Similar to atrazine, used for weed control.

    Terbuthylazine: A triazine herbicide with a different substitution pattern.

Uniqueness: 2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazine herbicides. This uniqueness can be exploited for developing herbicides with improved efficacy and reduced environmental impact.

Properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN5/c1-12(2,3)18-11-16-9(13)15-10(17-11)14-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCFOWLTCIRCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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